N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 4 and a dimethylaminoethyl side chain. The benzamide moiety is further modified with a pyrrolidine sulfonyl group at position 2. Its molecular formula is C₂₆H₃₅ClN₄O₄S₂, with a molecular weight of 567.2 g/mol . The structure integrates multiple pharmacophoric elements:
- Ethoxy group: Enhances lipophilicity and modulates electronic effects.
- Pyrrolidine sulfonyl group: Influences solubility and hydrogen-bonding capacity.
- Dimethylaminoethyl side chain: Contributes to basicity and bioavailability.
Synthesis pathways for analogous compounds (e.g., triazole-thiones, sulfonamide derivatives) involve nucleophilic substitutions, Friedel-Crafts reactions, and cyclization steps, as seen in related benzamide and sulfonyl-containing scaffolds .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2.ClH/c1-4-32-20-8-7-9-21-22(20)25-24(33-21)28(17-16-26(2)3)23(29)18-10-12-19(13-11-18)34(30,31)27-14-5-6-15-27;/h7-13H,4-6,14-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCHTMLVXEHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core. This can be achieved by reacting 4-aminobenzamide with appropriate reagents to introduce the desired substituents.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions, often using dimethylaminoethyl chloride in the presence of a base.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is synthesized separately and then coupled to the benzamide core. This step typically involves cyclization reactions using thioamide precursors.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced through sulfonylation reactions, using reagents like pyrrolidine and sulfonyl chlorides.
Final Coupling and Hydrochloride Formation: The final step involves coupling all the fragments together and converting the compound to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases or conditions where these pathways are dysregulated.
Industry
In industrial applications, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride would depend on its specific biological target. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Acting as agonists or antagonists at receptor sites.
Signal Transduction Pathways: Modulating intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and similarities between the target compound and its closest analogs:
Key Observations:
Positional isomerism (4- vs. 6-ethoxy) could affect electronic distribution and metabolic stability.
Sulfonyl Group Variations :
- Pyrrolidin-1-yl (5-membered ring) vs. 4-methylpiperidin-1-yl (6-membered ring): The smaller pyrrolidine ring may confer greater conformational flexibility, while the piperidine analog introduces a methyl group for enhanced lipophilicity .
Aminoethyl Chain: Dimethylaminoethyl (target) vs.
Research Findings and Implications
Pharmacological Predictions:
- Lipophilicity : The ethoxy group and pyrrolidine sulfonyl moiety may balance solubility and membrane permeability, critical for CNS-targeting agents.
- Bioavailability: The dimethylaminoethyl chain’s basicity (pKa ~8–9) likely enhances solubility in acidic environments (e.g., stomach), aiding absorption .
Limitations:
- No experimental data on density, melting point, or bioactivity are available for the target compound or analogs, necessitating further characterization .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound with significant potential in pharmacological applications, particularly in oncology and neuropharmacology. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of functional groups, including:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Ethoxy-substituted benzo[d]thiazole moiety : Contributes to its chemical properties and reactivity.
- Pyrrolidinylsulfonyl group : May influence its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 486.03 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Inhibition of Ubiquitin-Proteasome Pathway : The compound has been shown to modulate the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation within cells. This modulation can have therapeutic implications in cancer treatment, where dysregulated protein homeostasis is common .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics.
- Neuropharmacological Effects : The presence of the dimethylamino group suggests potential neuropharmacological activities, which may be explored for treating neurological disorders .
Synthesis
The synthesis of this compound typically involves several steps:
- Alkylation : The thiazole moiety is alkylated with 2-(dimethylamino)ethyl chloride.
- Formation of Acetamide : Subsequent reactions lead to the formation of acetamide derivatives.
- Purification : The final product undergoes purification to ensure high purity levels necessary for biological testing.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
